molecular formula C6H5BrF3N3 B6274907 4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole CAS No. 2763750-10-1

4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole

Cat. No.: B6274907
CAS No.: 2763750-10-1
M. Wt: 256
InChI Key:
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Description

4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a bromine atom and a trifluoromethylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of copper(I) catalysts to facilitate the formation of the triazole ring. The bromine and trifluoromethylcyclopropyl groups are introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.

    Cycloaddition Reactions: The triazole ring can engage in further cycloaddition reactions with other unsaturated compounds.

Common Reagents and Conditions

    Copper(I) Catalysts: Used in the initial cycloaddition reaction.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing and Reducing Agents: For redox reactions involving the triazole ring.

Major Products

    Substituted Triazoles: Resulting from nucleophilic substitution.

    Oxidized or Reduced Triazoles: Depending on the specific redox conditions applied.

Scientific Research Applications

4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Its unique structural properties make it useful in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-cyclopropyl-1-(trifluoromethyl)benzene
  • 1-bromo-2-(trifluoromethoxy)benzene
  • 1-bromo-2,4,5-trifluorobenzene

Uniqueness

4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole is unique due to the presence of both a triazole ring and a trifluoromethylcyclopropyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications.

Properties

CAS No.

2763750-10-1

Molecular Formula

C6H5BrF3N3

Molecular Weight

256

Purity

95

Origin of Product

United States

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